2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound features a complex tricyclic core structure (8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene) with a benzyl group at position 9 and a sulfanyl-acetamide side chain substituted with a 3-chloro-2-methylphenyl group.
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S2/c1-17-20(27)11-7-12-21(17)29-24(32)16-35-26-28-14-23-25(30-26)19-10-5-6-13-22(19)31(36(23,33)34)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZPCTQBDZKWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazatricyclo framework, followed by the introduction of the benzyl group and the chloro-methylphenyl acetamide moiety. Common reagents and conditions include:
Reagents: Benzyl chloride, 3-chloro-2-methylphenylamine, acetic anhydride, sulfur, and various catalysts.
Conditions: Reactions are usually carried out under controlled temperatures, often requiring reflux conditions and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or chloro-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of sulfanyl-acetamide derivatives with modifications in the tricyclic core and aryl substituents. Below is a detailed comparison with two closely related analogs:
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Implications
Core Modifications :
- The 9-benzyl group in the target compound introduces steric bulk compared to the 9-methyl group in CAS 895102-18-8 . This may affect binding to hydrophobic pockets in biological targets but could reduce solubility.
- The 8,8-dioxo-8lambda6-thia moiety is conserved across all analogs, suggesting its critical role in stabilizing the tricyclic conformation or participating in redox interactions .
Aryl Substituent Variations: The 3-chloro-2-methylphenyl group in the target compound combines halogenated and alkyl substituents, enhancing electron-withdrawing effects and steric bulk compared to the 3-ethylphenyl () or 4-chlorophenyl () groups. This could modulate selectivity in target binding .
Physicochemical Properties :
- The target compound’s higher molecular weight (~574 g/mol) and lipophilicity may limit bioavailability compared to the lighter analogs (516–508 g/mol).
- The ethyl group in BB04903 () offers moderate hydrophobicity without the electron-withdrawing effects of chlorine, possibly favoring different pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
